molecular formula C4H11N3O B15274696 4-amino-N'-hydroxybutanimidamide

4-amino-N'-hydroxybutanimidamide

Cat. No.: B15274696
M. Wt: 117.15 g/mol
InChI Key: YXAFRXCCWGNZFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-hydroxybutanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobutanal with hydroxylamine, followed by subsequent steps to form the final product . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

While detailed industrial production methods for 4-amino-N’-hydroxybutanimidamide are not widely documented, the compound is generally produced in specialized laboratories and chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-hydroxybutanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of substituted butanimidamide derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-amino-N’-hydroxybutanimidamide include:

Uniqueness

4-amino-N’-hydroxybutanimidamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it valuable for research and industrial applications .

Properties

Molecular Formula

C4H11N3O

Molecular Weight

117.15 g/mol

IUPAC Name

4-amino-N'-hydroxybutanimidamide

InChI

InChI=1S/C4H11N3O/c5-3-1-2-4(6)7-8/h8H,1-3,5H2,(H2,6,7)

InChI Key

YXAFRXCCWGNZFW-UHFFFAOYSA-N

Isomeric SMILES

C(C/C(=N/O)/N)CN

Canonical SMILES

C(CC(=NO)N)CN

Origin of Product

United States

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